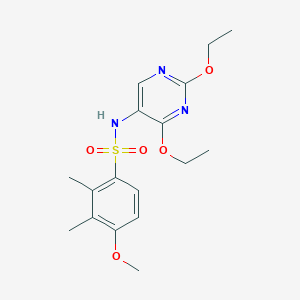

N-(2,4-diethoxypyrimidin-5-yl)-4-methoxy-2,3-dimethylbenzenesulfonamide

Description

N-(2,4-diethoxypyrimidin-5-yl)-4-methoxy-2,3-dimethylbenzenesulfonamide is a sulfonamide derivative featuring a pyrimidine core substituted with ethoxy groups and a methoxy-dimethylbenzene sulfonamide moiety. This compound is structurally characterized by its dual aromatic systems, which confer unique electronic and steric properties.

Properties

IUPAC Name |

N-(2,4-diethoxypyrimidin-5-yl)-4-methoxy-2,3-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O5S/c1-6-24-16-13(10-18-17(19-16)25-7-2)20-26(21,22)15-9-8-14(23-5)11(3)12(15)4/h8-10,20H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEEYCANNYIYXNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC=C1NS(=O)(=O)C2=C(C(=C(C=C2)OC)C)C)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-diethoxypyrimidin-5-yl)-4-methoxy-2,3-dimethylbenzenesulfonamide typically involves multiple steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between ethyl acetoacetate and urea, followed by ethoxylation to introduce the ethoxy groups at the 2 and 4 positions.

Sulfonamide Formation: The benzenesulfonamide moiety is introduced by reacting 4-methoxy-2,3-dimethylbenzenesulfonyl chloride with the pyrimidine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-diethoxypyrimidin-5-yl)-4-methoxy-2,3-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy and methyl groups on the benzene ring can be oxidized to form corresponding alcohols or carboxylic acids.

Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.

Substitution: The ethoxy groups on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring a catalyst or base.

Major Products

Oxidation: Products may include 4-methoxy-2,3-dimethylbenzoic acid.

Reduction: Products may include N-(2,4-diethoxypyrimidin-5-yl)-4-methoxy-2,3-dimethylbenzenamine.

Substitution: Products depend on the nucleophile used, such as N-(2,4-diaminopyrimidin-5-yl)-4-methoxy-2,3-dimethylbenzenesulfonamide.

Scientific Research Applications

Chemistry

In chemistry, N-(2,4-diethoxypyrimidin-5-yl)-4-methoxy-2,3-dimethylbenzenesulfonamide can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology and Medicine

This compound may exhibit biological activity, making it a candidate for drug development. Its sulfonamide group is known for antibacterial properties, and the pyrimidine ring is a common motif in many pharmaceuticals.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its potential stability and reactivity.

Mechanism of Action

The mechanism of action of N-(2,4-diethoxypyrimidin-5-yl)-4-methoxy-2,3-dimethylbenzenesulfonamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modifying their activity. The sulfonamide group could mimic the structure of para-aminobenzoic acid (PABA), interfering with bacterial folic acid synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs include:

N-(3,4-Dimethylisoxazol-5-yl)-4-methoxy-2,3,6-trimethylbenzenesulfonamide (): Substitutes the pyrimidine with an isoxazole ring, reducing aromatic conjugation but enhancing metabolic stability.

N-(N-(4-Amino-5-(benzo[d]thiazol-2-yl)-5-oxopentyl)carbamimidoyl)-4-methoxy-2,3,6-trimethyl-benzenesulfonamide (): Features a benzothiazole-linked chain, increasing molecular flexibility and hydrogen-bonding capacity.

Key Structural Differences :

The diethoxy groups on the pyrimidine in the target compound likely enhance lipophilicity compared to the chloro or methyl substituents in analogs .

Pharmacological and Physicochemical Properties

- Solubility : The diethoxy groups in the target compound may improve solubility in organic solvents compared to the chloro-substituted pyridine analog ().

- Bioactivity: Analogs like the isoxazole derivative () show trypanocidal activity via N-myristoyltransferase inhibition, while the benzothiazole analog () acts as a peptidomimetic inhibitor of TMPRSS2, a protease critical for viral entry.

Biological Activity

N-(2,4-diethoxypyrimidin-5-yl)-4-methoxy-2,3-dimethylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H20N2O4S. The compound features a pyrimidine ring substituted with ethoxy groups and a sulfonamide moiety linked to a methoxy-substituted aromatic system.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its anticancer, antibacterial, and antioxidative properties.

Anticancer Activity

Recent studies have indicated that derivatives of sulfonamide compounds exhibit significant antiproliferative effects against various cancer cell lines. For example:

- Cell Lines Tested : The compound has shown activity against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines.

- IC50 Values : The IC50 values for related compounds in the same category have been reported in the range of 1.2 to 5.3 µM against MCF-7 cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 3.1 |

| Related Compound A | HCT-116 | 2.2 |

| Related Compound B | MCF-7 | 1.2 |

Antibacterial Activity

The compound has also been assessed for its antibacterial properties. The following findings were noted:

- Mechanism : The sulfonamide group contributes to the inhibition of bacterial growth by interfering with folate synthesis.

- Gram-positive Strains : Studies have shown effective inhibition against strains such as Staphylococcus aureus and Enterococcus faecalis.

Antioxidative Activity

Research indicates that this compound exhibits antioxidative properties, which may be beneficial in preventing oxidative stress-related diseases:

- DPPH Scavenging Activity : The compound demonstrated moderate DPPH radical-scavenging activity comparable to ascorbic acid at concentrations around 100 μg/mL.

Case Studies

-

Study on Antiproliferative Effects :

- Researchers synthesized various sulfonamide derivatives and evaluated their effects on cancer cell proliferation.

- Results indicated that modifications on the pyrimidine ring significantly influenced biological activity.

-

Antibacterial Efficacy Study :

- A series of experiments were conducted to determine the Minimum Inhibitory Concentration (MIC) against selected bacterial strains.

- The compound exhibited MIC values ranging from 8 to 16 µM against Gram-positive bacteria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.